6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-6-methyl-2H-pyran-2-one derivative.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyranone core.
Attachment of the Isoxazole Group: The isoxazole group can be attached through a coupling reaction, such as a condensation reaction between the pyrrolidine derivative and 5-methylisoxazole-3-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential activity on the central nervous system.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-methylisoxazole-3-carbonyl chloride: A precursor used in the synthesis of the target compound.
4-hydroxy-6-methyl-2H-pyran-2-one: A core structure used in the initial steps of the synthesis.
Uniqueness
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9-5-12(7-14(18)20-9)21-11-3-4-17(8-11)15(19)13-6-10(2)22-16-13/h5-7,11H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUSUSHKMOXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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